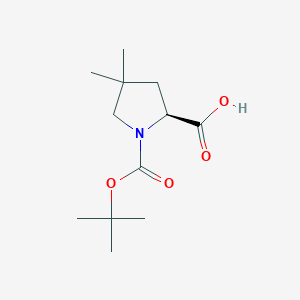

Ácido (S)-1-(terc-butoxicarbonil)-4,4-dimetilpirrolidina-2-carboxílico

Descripción general

Descripción

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a compound that falls within the category of unnatural amino acids, which are of significant interest in the field of organic chemistry due to their potential applications in drug design and synthesis. These compounds often serve as building blocks for the synthesis of peptides and other complex organic molecules.

Synthesis Analysis

The synthesis of related compounds, such as the stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been reported to be achieved by shortening known literature procedures. The synthesis involves obtaining either pure cis or trans acid through the adjustment of reaction conditions. Optical resolution can be accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Although the synthesis of the exact compound is not detailed, the methods used for similar compounds suggest that similar strategies could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a tert-butoxycarbonyl group and a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The structure is further modified by the presence of substituents such as methyl groups, which can influence the stereochemistry and reactivity of the molecule. Ab initio calculations have been used to explain cis selectivity observed in the synthesis of related compounds, indicating that computational methods can be valuable in understanding the molecular structure and its influence on reactivity .

Chemical Reactions Analysis

The compound is likely to participate in a variety of chemical reactions due to the presence of reactive functional groups such as the carboxylic acid and the tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in peptide synthesis to protect the amine functionality during coupling reactions. The carboxylic acid group allows for the formation of amide bonds, esters, or other derivatives through condensation reactions. The synthesis of related compounds has demonstrated the use of chiral auxiliaries for the preparation of enantiomerically pure acids and the application of Michael additions and alkylation reactions to obtain higher amino-acid derivatives with excellent selectivities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid are not explicitly detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the properties of similar compounds. The presence of the Boc group suggests that it would be stable under acidic conditions but could be deprotected under strong acidic or basic conditions. The solubility of the compound would depend on the nature of the solvent, with polar organic solvents likely being the most suitable for dissolution. The chiral nature of the compound implies that it would exhibit optical activity, which could be measured using polarimetry .

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

El ácido (S)-1-Boc-4,4-dimetil-pirrolidina-2-carboxílico se utiliza comúnmente en la síntesis de péptidos como un grupo protector para los aminoácidos. El grupo Boc protege la funcionalidad de la amina durante el proceso de síntesis, permitiendo la formación selectiva de enlaces peptídicos sin reacciones secundarias no deseadas .

Ciencia de los Materiales

El grupo terc-butoxicarbonil también se utiliza en la ciencia de los materiales para la modificación de superficies y la creación de polímeros con propiedades específicas .

Mecanismo De Acción

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions .

Mode of Action

The mode of action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is likely related to its role as a protecting group. The Boc group can be introduced into a variety of organic compounds . It can be removed (deprotected) under acidic conditions , allowing the previously protected functional group to participate in further reactions .

Biochemical Pathways

The use of boc-protected compounds can influence a wide range of biochemical pathways, depending on the specific functional group being protected .

Pharmacokinetics

The boc group can be removed under acidic conditions , which could potentially occur in the stomach’s acidic environment during oral administration

Result of Action

The result of the action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is the protection of a functional group, allowing for chemoselectivity in subsequent chemical reactions . The removal of the Boc group under acidic conditions allows the previously protected functional group to participate in further reactions .

Action Environment

The action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid can be influenced by environmental factors such as pH. The Boc group can be removed under acidic conditions , so the presence of acids in the environment could influence the compound’s action. Additionally, the stability of the compound could be affected by factors such as temperature and the presence of other reactive substances.

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKRIQLSCPKKK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648616 | |

| Record name | 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001353-87-2 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-4,4-dimethyl-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001353-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)